Product packaging for NMUR1 Agonist C7b(Cat. No.:)

NMUR1 Agonist C7b

Katalognummer: B10815247
Molekulargewicht: 1051.2 g/mol
InChI-Schlüssel: HIFICJJBGBSZMZ-YWIJTBFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

NMUR1 Agonist C7b, also known in research literature as CPN-267, is a synthetic hexapeptide agonist designed for selective targeting of the Neuromedin U Receptor 1 (NMUR1) . This compound is based on the C-terminal core peptide of human neuromedin U and is characterized by an α-methylation of the tryptophan residue at position 3, a modification that significantly enhances both its agonistic activity and its selectivity for NMUR1 over other receptor subtypes . The primary mechanism of action of this compound involves binding to and activating the Gq-protein coupled receptor NMUR1. Receptor activation typically triggers intracellular signaling pathways such as calcium mobilization and the MAPK/ERK cascade, which are crucial for studying receptor function and downstream effects . NMUR1 is expressed in various peripheral tissues and by specific immune cells, making this agonist a valuable tool for probing its diverse physiological roles . In research settings, this compound is used to investigate the role of the neuromedin U system in a range of biological processes. Its high selectivity makes it particularly useful for delineating the specific functions of NMUR1 in immune regulation, given the receptor's pronounced expression on human type 2 lymphocytes, including Th2 cells and group 2 innate lymphoid cells (ILC2s) . Studies employing such agonists have shown that NMUR1 signaling can promote the production of type 2 cytokines (e.g., IL-5, IL-13) and influence cell migration, highlighting its importance in models of allergic inflammation and type 2 immunity . This compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H66N16O8S B10815247 NMUR1 Agonist C7b

Eigenschaften

Molekularformel

C50H66N16O8S

Molekulargewicht

1051.2 g/mol

IUPAC-Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-thiophen-2-ylacetyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide

InChI

InChI=1S/C50H66N16O8S/c1-50(25-29-27-60-34-14-5-3-12-32(29)34,65-44(71)38(61-41(68)23-30-10-9-21-75-30)22-28-26-59-33-13-4-2-11-31(28)33)47(74)64-36(16-7-19-58-49(55)56)46(73)66-20-8-17-39(66)45(72)62-35(15-6-18-57-48(53)54)43(70)63-37(42(52)69)24-40(51)67/h2-5,9-14,21,26-27,35-39,59-60H,6-8,15-20,22-25H2,1H3,(H2,51,67)(H2,52,69)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,65,71)(H4,53,54,57)(H4,55,56,58)/t35-,36-,37-,38-,39-,50-/m0/s1

InChI-Schlüssel

HIFICJJBGBSZMZ-YWIJTBFMSA-N

Isomerische SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CS6

Kanonische SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CS6

Herkunft des Produkts

United States

Molecular and Cellular Pharmacology of Nmur1 Agonist C7b

Agonistic Activity and Ligand Efficacy

NMUR1 Agonist C7b is a potent and selective agonist for the human NMUR1. medchemexpress.comacs.org Its agonistic activity has been quantified through in vitro calcium mobilization assays using Chinese Hamster Ovary (CHO) cells engineered to express the human NMUR1. In these functional assays, C7b demonstrated a high degree of efficacy, stimulating the receptor at sub-nanomolar concentrations. medchemexpress.commedchemexpress.com

The compound's structure, 2-thienylacetyl-Trp-Phe(4-F)-Arg-Pro-Arg-Asn-NH2, features a key modification: α-methylation of the tryptophan residue at the second position (Trp2). This structural alteration was found to significantly enhance both the agonistic activity and the selectivity for NMUR1 compared to its precursor compounds. acs.org The efficacy of this compound is highlighted by its EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

Receptor Subtype Selectivity Profile (NMUR1 versus NMUR2)

The selectivity of a ligand for a specific receptor subtype is a critical aspect of its pharmacological profile. Neuromedin U has two receptor subtypes, NMUR1 and NMUR2, which have distinct tissue distributions and physiological roles. acs.orgnih.gov NMUR1 is predominantly expressed in peripheral tissues, while NMUR2 is mainly found in the central nervous system. acs.org

While functional activity data is well-documented, specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values from radioligand binding assays) for this compound at both NMUR1 and NMUR2 receptors is not extensively detailed in the primary discovery publication. The characterization of the compound has predominantly focused on its functional potency and efficacy in cell-based signaling assays. acs.org

The potency of this compound was determined by measuring its ability to induce calcium mobilization in CHO cells expressing either human NMUR1 or NMUR2. The compound showed a marked preference for NMUR1. The EC₅₀ value for human NMUR1 was determined to be 0.25 nM. medchemexpress.commedchemexpress.com In contrast, its activity at the human NMUR2 was significantly lower, demonstrating its high selectivity for NMUR1. acs.org The potency at NMUR2 was reported to be greater than 1000 nM, indicating a very high selectivity ratio. acs.org

Table 1: In Vitro Agonistic Potency and Selectivity of this compound

Compound Target Receptor Potency (EC₅₀) Selectivity Ratio (NMUR2/NMUR1)
This compound hNMUR1 0.25 nM >4000

Data sourced from functional calcium mobilization assays in CHO cells. medchemexpress.comacs.org

Mechanism of Receptor Activation and G-Protein Coupling

NMUR1 is a G-protein-coupled receptor (GPCR) known to signal through various G-protein families, leading to distinct intracellular responses. nih.gov

The primary signaling mechanism for NMUR1 involves coupling to the Gαq/11 family of G-proteins. nih.govmdpi.com Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent increase in intracellular IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum. nih.gov The potent ability of this compound to induce robust calcium mobilization is direct functional evidence of its capacity to activate the Gαq/11-dependent signaling cascade. acs.org

In addition to the canonical Gαq/11 pathway, there is evidence that NMUR1 can also couple to the Gαi/o family of G-proteins. mdpi.com Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). While this pathway is established for NMUR1, the specific activity of this compound in modulating Gαi/o-dependent signaling has not been explicitly reported in the key literature. The primary characterization of C7b has centered on its effects on the Gαq/11-mediated calcium signaling pathway. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name Other Names
This compound CPN-267, analogue 7b
Neuromedin U NMU
Neuromedin S NMS

Pertussis Toxin Sensitivity Analysis

Pertussis toxin (PTX) is a critical tool used to identify the type of G protein involved in a receptor's signaling cascade. The toxin works by ADP-ribosylating the alpha subunit of the Gi/o family of G proteins, which uncouples them from their receptors and prevents their activation. nih.gov Therefore, if an agonist's effect is blocked or attenuated by pre-treating cells with pertussis toxin, it indicates the involvement of a PTX-sensitive Gi/o protein. Conversely, if the effect is unchanged, it points to signaling through a PTX-insensitive G protein, such as Gq/11 or Gs.

NMUR1 is known to couple to multiple G protein families, exhibiting promiscuous signaling capabilities depending on the cellular context. nih.govnih.gov Studies have shown that NMUR1 can signal through the PTX-insensitive Gαq/11 pathway, which is often considered its primary coupling partner. nih.gov However, evidence also strongly supports NMUR1 coupling to the PTX-sensitive Gi/o pathway. nih.govnih.gov For instance, in dorsal root ganglion (DRG) neurons, the signaling cascade initiated by NMUR1 activation that leads to an increase in A-type K+ current involves the Gβγ subunits of the Go protein, a member of the PTX-sensitive family. nih.gov In other systems, the ability of NMUR1 agonists to decrease cyclic AMP (cAMP) levels is sensitive to PTX, confirming Gi/o protein involvement. nih.gov This dual coupling allows for a complex and nuanced regulation of cellular function following agonist binding.

G Protein FamilyPertussis Toxin (PTX) SensitivityPrimary EffectorReference
Gαq/11 InsensitivePhospholipase C (PLC) nih.gov
Gαi/o SensitiveAdenylyl Cyclase (inhibition) nih.gov
Gβγ (from Go) SensitivePKA, ERK nih.gov

**2.4. Downstream Intracellular Signaling Cascades

Activation of NMUR1 by an agonist like C7b is expected to trigger several key intracellular signaling pathways, leading to diverse cellular responses.

A hallmark of NMUR1 activation is its robust ability to increase intracellular calcium ([Ca2+]i) levels. nih.govresearchgate.net This process is initiated through the receptor's coupling to the Gαq/11 protein. nih.gov Upon agonist binding, the activated Gαq/11 subunit stimulates Phospholipase C (PLC). nih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and causing a rapid, transient spike in intracellular calcium concentration. nih.govresearchgate.net This calcium signal is a pivotal event that initiates numerous downstream cellular processes.

The activation of the MAPK/ERK signaling pathway is another significant consequence of NMUR1 stimulation. nih.govnih.gov The ERK (Extracellular signal-Regulated Kinase) 1/2 cascade is a crucial pathway involved in regulating gene transcription, cell proliferation, and differentiation. Studies using the endogenous agonist NMU show that NMUR1 activation markedly increases the phosphorylation of ERK (p-ERK), indicating its activation. nih.gov This effect can be blocked by specific inhibitors of the MAPK/ERK pathway, such as U0126 and PD98059, confirming the link. nih.govnih.gov The activation of ERK can be downstream of both Gq/11-PLC signaling and, in some cell types like DRG neurons, can be mediated by the Gβγ subunits of Go proteins acting via Protein Kinase A. nih.gov

NMUR1 activation can lead to the modulation of intracellular cyclic AMP (cAMP) levels, primarily through its interaction with the Gi/o family of G proteins. nih.gov When NMUR1 couples to a Gi/o protein, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition reduces the rate of ATP conversion to cAMP, resulting in a decrease in intracellular cAMP concentrations. nih.gov This effect is sensitive to pertussis toxin, confirming the involvement of the Gi/o pathway. nih.gov The modulation of cAMP levels is a key regulatory mechanism, as cAMP is the primary activator of Protein Kinase A (PKA).

As established, NMUR1 activation robustly stimulates Phospholipase C (PLC) via Gαq/11 coupling. nih.gov One of the products of PLC activity, diacylglycerol (DAG), can be further metabolized by diacylglycerol lipase (B570770) to produce 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov 2-AG can then be acted upon by other lipases to release arachidonic acid, a key inflammatory mediator and precursor for eicosanoids. nih.gov Therefore, agonist binding to NMUR1 can indirectly lead to the liberation of arachidonic acid through the canonical Gq/11-PLC-DAG pathway.

While Gi/o coupling to NMUR1 leads to an inhibition of the cAMP/PKA axis, a distinct pathway involving PKA has been identified in dorsal root ganglion neurons. nih.gov In these cells, NMUR1 activation via the Go protein leads to the dissociation of the Gβγ subunits from Gαo. nih.gov These Gβγ subunits then appear to mediate the activation of PKA, which in turn leads to the phosphorylation of ERK. nih.gov This PKA-dependent signaling is unusual as it is not mediated by a rise in cAMP, but rather by the Gβγ subunits, and it contributes to the modulation of ion channel activity and neuronal excitability. nih.gov

Pathway ComponentEffect of NMUR1 ActivationUpstream ActivatorReference
Inositol Trisphosphate (IP3) IncreasedGαq/11 -> PLC nih.gov
Intracellular Calcium [Ca2+]i IncreasedIP3 nih.govresearchgate.net
p-ERK (MAPK) IncreasedGq/11 or Gβγ -> PKA nih.govnih.gov
Cyclic AMP (cAMP) DecreasedGαi/o nih.gov
Phospholipase C (PLC) ActivatedGαq/11 nih.gov
Protein Kinase A (PKA) Activated (in some cells)Gβγ subunits nih.gov

Receptor Desensitization, Internalization, and Resensitization

Continuous or repeated exposure of the Neuromedin U Receptor 1 (NMUR1), a G-protein-coupled receptor (GPCR), to an agonist initiates a series of regulatory events that modulate its signaling capacity. wikipedia.orggenecards.orgnih.gov These processes—desensitization, internalization, and resensitization—are crucial for preventing overstimulation and for resetting the signaling pathway.

Receptor Desensitization

Upon agonist binding, NMUR1 undergoes a rapid loss of responsiveness, a phenomenon known as desensitization or tachyphylaxis. nih.gov This process begins within seconds to minutes of agonist exposure. nih.gov NMUR1 primarily couples to the Gαq/11 protein, which activates the phospholipase C pathway, and can also couple to Gαi/o proteins. le.ac.uknih.govresearchgate.net The initial, robust signal quickly wanes despite the continued presence of the agonist. nih.govle.ac.uk

This acute desensitization is primarily mediated by the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). nih.govbiorxiv.org This phosphorylation event sterically hinders the coupling of the G-protein to the receptor, thereby uncoupling it from its downstream signaling effectors and attenuating the signal. biorxiv.org

Receptor Internalization

Following phosphorylation and uncoupling, the agonist-bound receptor is targeted for removal from the cell surface through internalization. Research using fluorescently-tagged NMU has shown that the ligand and receptor are co-internalized rapidly, with the process occurring within approximately 2.5 minutes of ligand exposure. le.ac.uk

This internalization is an active process, demonstrated to be dependent on the protein dynamin, which is essential for the pinching off of vesicles from the plasma membrane. le.ac.uk The receptor-agonist complex is sequestered into intracellular vesicles called endosomes. le.ac.ukbiorxiv.org This physical removal of receptors from the cell surface further contributes to the desensitization of the cell to the agonist.

Receptor Resensitization

For the cell to regain its sensitivity to the agonist, the receptor must be reset. This process, known as resensitization, is critically dependent on the prior internalization of the NMUR1 receptor. le.ac.uknih.gov Once inside the acidic environment of the endosomes, the agonist can dissociate from the receptor. le.ac.uknih.gov The receptor is then dephosphorylated by protein phosphatases.

Following dephosphorylation, the receptor can be recycled back to the plasma membrane, fully capable of responding to another agonist stimulus. The entire cycle of internalization and recycling is essential for restoring signaling competency. le.ac.uk Studies have shown that the continued presence of the agonist on the cell surface markedly delays receptor resensitization, highlighting the importance of ligand removal and receptor internalization for the recovery of function. le.ac.uk

Interactive Data Tables

Table 1: Summary of NMUR1 Regulation by Agonists

ProcessKey FeaturesApproximate TimingKey Proteins Involved
Desensitization Receptor phosphorylation; Uncoupling from G-protein. nih.govle.ac.ukbiorxiv.orgSeconds to minutes. nih.govNMUR1, GRKs, Gαq/11, Gαi/o. nih.govle.ac.ukbiorxiv.org
Internalization Co-internalization of ligand and receptor into endosomes. le.ac.ukWithin ~2.5 minutes. le.ac.ukDynamin. le.ac.uk
Resensitization Dependent on internalization and endosomal acidification; Receptor dephosphorylation and recycling to the cell surface. le.ac.uknih.govMinutes to hours. le.ac.ukbiorxiv.orgProtein Phosphatases.

Table 2: Key Proteins in NMUR1 Signaling and Regulation

ProteinClassFunction in NMUR1 Pathway
NMUR1 G-Protein-Coupled ReceptorBinds agonist; Initiates intracellular signaling. wikipedia.orggenecards.org
Gαq/11 G-protein alpha subunitPrimary transducer of the NMUR1 signal, activating phospholipase C. le.ac.uknih.gov
GRKs KinasePhosphorylate the agonist-bound receptor to promote desensitization. nih.govbiorxiv.org
Dynamin GTPaseEssential for the endocytosis (internalization) of the receptor. le.ac.uk
Neuromedin U (NMU) NeuropeptideEndogenous agonist for NMUR1, used to study receptor function. le.ac.uknih.gov

Structure Activity Relationship Sar Studies of Nmur1 Agonist C7b and Analogs

Elucidation of Minimal Pharmacophore for NMUR1 Activation

The endogenous ligands NMU and neuromedin S (NMS) share a highly conserved C-terminal heptapeptide-amide sequence (Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2) which is essential for activating both NMUR1 and NMUR2. biorxiv.orgnih.govnih.gov Initial research established that this C-terminal fragment is the core pharmacophore responsible for biological activity. biorxiv.org Subsequent structure-activity relationship studies demonstrated that this pharmacophore could be truncated further. It was discovered that a hexapeptide structure, derived from the C-terminal core, is the minimum sequence that maintains good agonistic activity, particularly for NMUR1. nih.gov While pentapeptides were also investigated, the hexapeptide was identified as the optimal minimal structure to balance potent NMUR1 activation with adequate serum stability. nih.gov This hexapeptide core forms the foundational scaffold upon which agonists like C7b were developed.

Impact of Amino Acid Substitutions on Selectivity and Potency

The transformation of a moderately selective lead compound into the highly selective and potent NMUR1 agonist C7b was achieved through systematic amino acid substitutions, primarily at the second position of the hexapeptide core. The development of C7b started from a lead hexapeptide agonist, 2-thienylacetyl-Trp1-Phe(4-F)2-Arg3-Pro4-Arg5-Asn6-NH2 (agonist 4), which had unsatisfactory NMUR1 selectivity. acs.orgphoenixpeptide.com

An extensive SAR study was conducted, focusing on residue 2. Researchers synthesized a series of analogs (compounds 5a-j and 6a-c) to investigate the effect of different side chains at this position on NMUR1 and NMUR2 activation. acs.org The introduction of bulky aromatic amino acids at residue 2 was found to be critical for NMUR1 selectivity. acs.org Specifically, replacing Phe(4-F) with residues like 2-naphthylalanine (Ala(2-Naph)) or Tryptophan (Trp) nearly abolished NMUR2 activity while maintaining or enhancing NMUR1 agonism. acs.org The derivative with a Trp residue (compound 6a) showed the most potent NMUR1 agonistic activity among these initial analogs. acs.org

The breakthrough in achieving high potency came with the α-methylation of the Trp residue at position 2, yielding agonist 7b (C7b). acs.org This modification resulted in a compound with an EC50 of 0.25 nM for human NMUR1, making it significantly more potent than the lead compound and its other derivatives. acs.orgmedchemexpress.com Crucially, C7b is at least 1000-fold more selective for NMUR1 over NMUR2, demonstrating that the combination of a bulky side chain (Trp) and α-methylation at residue 2 is a key strategy for conferring high potency and selectivity. acs.org

CompoundStructure Modification (at Residue 2)hNMUR1 Agonistic Activity (% of hNMU at 1000 nM)hNMUR2 Agonistic Activity (% of hNMU at 1000 nM)Reference
6aTrp~75% (at 0.1 nM)<10% (at 10 nM) acs.org
6bAla(1-Naph)~20% (at 0.1 nM)<10% (at 10 nM) acs.org
6cAla(2-Naph)~60% (at 0.1 nM)<10% (at 10 nM) acs.org
7b (C7b)(α-Me)Trp~100% (at 0.1 nM)<10% (at 10 nM) acs.org

Design Strategies for Enhanced Stability

A major limitation for peptide-based therapeutics is their rapid degradation by serum proteases. vub.be The endogenous ligand NMU has a very short half-life. vub.be SAR studies identified two primary cleavage sites in hexapeptide agonists: between Phe2-Arg3 and Arg5-Asn6. nih.gov While substitutions like using 4-fluorophenylalanine can enhance stability at the Phe2-Arg3 bond, a more robust strategy was needed. nih.gov

The design of C7b incorporated a key modification for enhanced stability: α-methylation. The introduction of the α-methyl group to the Tryptophan at residue 2 in C7b not only boosted potency and selectivity but also significantly improved its stability in serum. acs.org This modification provides steric hindrance that protects the peptide backbone from degradation by proteases. As a result, C7b demonstrates superior serum stability and pharmacokinetic properties compared to its non-methylated counterpart (compound 6a) and the original lead agonist 4. acs.org This strategy of α-methylation is a successful approach for creating more durable peptide agonists suitable for in vivo studies. acs.orgnih.gov

Comparative Analysis with Other NMUR1/2 Selective Agonists and Antagonists

When compared to other compounds, C7b stands out as a highly potent and selective NMUR1 agonist. It is significantly more potent and over 1000-fold more selective for NMUR1 than the endogenous ligand, hNMU, which activates both receptors. acs.org Its potency (EC50 = 0.25 nM) represents a substantial improvement over the initial lead hexapeptide agonist 4. acs.orgmedchemexpress.com Other research has produced different NMUR1-selective agonists, such as compound 7 from a separate study (Ac-Dmt-Phe-Leu-Dmt-Arg-Pro-Arg-Asn-NH2), which also shows subnanomolar affinity for NMUR1 and high selectivity. nih.gov However, C7b's development from a hexapeptide core highlights a specific and successful SAR pathway. acs.org

Interestingly, the same hexapeptide agonist scaffold that led to C7b has also been used to develop NMUR1-selective antagonists. By N-methylating the Trp1 residue of a hexapeptide agonist (a different one from the C7b lineage), researchers were able to convert it into an antagonist. acs.org Further modifications, including α-methylation at Phe2 and deletion of Asn6, resulted in a pentapeptide antagonist (CPN-351) with a 10-fold selectivity for NMUR1 (KB = 45 nM). nih.govacs.org This demonstrates the remarkable plasticity of the hexapeptide pharmacophore, where specific single-atom modifications like N-methylation versus α-methylation at different residues can switch the compound's function from a potent agonist (C7b) to a selective antagonist (CPN-351).

Preclinical in Vitro Characterization Methodologies

Recombinant Cell Line Systems

Recombinant cell lines are fundamental tools for studying the specific interactions between an agonist and its receptor in a controlled environment, free from the complexities of native tissues.

HEK-293, COS-7, and CHO Cell Transfection and Expression

Human Embryonic Kidney 293 (HEK-293), Monkey Kidney Fibroblast-like (COS-7), and Chinese Hamster Ovary (CHO) cells are routinely used for the heterologous expression of G-protein coupled receptors (GPCRs) like NMUR1. frontiersin.orgcos-7.com These cell lines are selected for their robust growth, high transfection efficiency, and low endogenous expression of other GPCRs that might interfere with signaling assays.

The process involves introducing a plasmid DNA vector containing the genetic code for the human NMUR1 into the cells. This can be achieved through transient or stable transfection methods. The successful expression of the receptor on the cell surface allows for a clean system to investigate the direct effects of agonists like C7b. frontiersin.orgcreative-biogene.comcreative-bioarray.comgenscript.com Commercial vendors often provide stable cell lines that constitutively express NMUR1, which are validated for use in drug screening and signaling pathway research. creative-biogene.comcreative-bioarray.comgenscript.com

Calcium Mobilization Assays

NMUR1 is primarily coupled to the Gαq/11 family of G-proteins. nih.gov Activation of this pathway by an agonist leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic Ca²⁺ concentration. nih.govresearchgate.net

Calcium mobilization assays are therefore a primary method for quantifying the functional activity of NMUR1 agonists. These assays typically use fluorescent Ca²⁺ indicators that emit a signal upon binding to calcium. The change in fluorescence intensity is measured using a plate reader and is proportional to the intracellular Ca²⁺ concentration. researchgate.netresearchgate.net The potency of an agonist is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC₅₀).

CompoundCell LineEC₅₀ (nM)Reference
Neuromedin U-8 (rat)HEK-293s (rat NMUR1)0.9 ± 0.5 researchgate.net
SBL-NMU-21 (NMUR1 Agonist)Not Specified7.7 nih.gov

cAMP Accumulation Assays

Cyclic adenosine (B11128) monophosphate (cAMP) is a second messenger produced following the activation of G-protein coupled receptors linked to Gαs (stimulatory) or Gαi (inhibitory) proteins. While NMUR1 is predominantly Gαq-coupled, cAMP assays are often performed to assess potential signaling promiscuity or to confirm the selectivity of the signaling pathway. nih.gov

In cells expressing NMUR1, stimulation with an agonist is not expected to significantly alter basal cAMP levels. frontiersin.org However, in some cell systems overexpressing the receptor, slight Gαi coupling has been reported, which would lead to a decrease in forskolin-stimulated cAMP accumulation. frontiersin.orgnih.gov These assays are crucial for confirming that an agonist like C7b selectively activates the intended Gαq pathway without engaging Gαs or Gαi signaling.

ERK Phosphorylation Assays

The activation of NMUR1 can lead to the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov This pathway is involved in regulating cellular processes such as proliferation and differentiation.

ERK phosphorylation assays are used to investigate this downstream signaling event. Following stimulation of NMUR1-expressing cells with an agonist, cell lysates are collected. The amount of phosphorylated ERK (p-ERK) relative to total ERK is then quantified, typically using methods like Western Blotting or plate-based immunoenzymatic assays. nih.govfrontiersin.organtibodies-online.com An increase in the p-ERK/total ERK ratio indicates activation of the MAPK pathway by the agonist. Studies have shown that the endogenous ligand NMU markedly increases the expression of p-ERK in dorsal root ganglion neurons, an effect that is dependent on NMUR1. nih.gov

AssayStimulusModel SystemObserved EffectReference
ERK PhosphorylationNeuromedin U (1 µM)Dorsal Root Ganglion NeuronsMarked increase in p-ERK expression nih.gov

Native Tissue and Primary Cell Models

While recombinant systems are excellent for isolated receptor studies, native tissue and primary cell models offer a more physiologically relevant context to evaluate agonist function, as receptors are expressed in their natural cellular environment with endogenous signaling partners.

Isolated Organ and Tissue Preparations

NMUR1 is highly expressed in peripheral tissues, particularly in the gastrointestinal (GI) tract. genscript.comnih.govnih.gov Isolated organ bath experiments are used to study the functional effects of NMUR1 agonists on smooth muscle contractility.

In this setup, a segment of tissue, such as the ascending colon, is suspended in an organ bath containing a physiological salt solution. The contractile force of the muscle is measured using a transducer. The addition of an NMUR1 agonist like Neuromedin U-25 has been shown to produce concentration-dependent, sustained contractions of human ascending colon and long saphenous vein smooth muscle. nih.gov This methodology allows for the determination of an agonist's potency (pA₅₀ or EC₅₀) and efficacy in a complex biological system, providing valuable insights into its potential physiological effects. nih.govresearchgate.net

TissuePotency (p[A]₅₀ ± s.e.m.)Reference
Ascending Colon8.93 ± 0.18 nih.gov
Long Saphenous Vein8.67 ± 0.09 nih.gov
Gallbladder7.01 ± 0.15 nih.gov

Primary Cell Cultures (e.g., Dorsal Root Ganglion Neurons, Pancreatic β-Cells)

Primary cell cultures provide a physiologically relevant model for studying cellular responses to novel compounds. Dorsal root ganglion (DRG) neurons and pancreatic β-cells are key cell types where NMUR1 is known to be expressed and have functional roles. nih.govnih.govresearchgate.net For instance, NMUR1 activation in DRG neurons is implicated in modulating neuronal excitability, while in pancreatic β-cells, it is involved in the regulation of insulin (B600854) secretion. nih.govnih.govnih.gov

However, a review of the available scientific literature did not yield specific studies detailing the application or effects of the selective NMUR1 Agonist C7b (also known as CPN-267) on primary cultures of dorsal root ganglion neurons or pancreatic β-cells. Research in these cell types has predominantly utilized the endogenous ligand, Neuromedin U (NMU), to probe the function of the NMUR1 pathway. nih.govnih.govnih.govbohrium.com

Ligand Binding Studies

Characterizing the binding and functional potency of a ligand at its receptor is a cornerstone of preclinical evaluation. For this compound, its activity was primarily assessed through functional assays that measure the downstream signaling events following receptor activation, rather than direct binding affinity.

The principal method used was a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing human NMUR1 (hNMUR1). Activation of NMUR1, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration, which can be quantified to determine the agonist's potency (EC50 value). researchgate.netnih.gov

Radioligand displacement assays are a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for the receptor binding site. While this method is common for receptor characterization, specific radioligand displacement assay data for this compound were not detailed in the primary discovery literature. Instead, its potency was established through functional assays, which provide a measure of the concentration required to elicit a cellular response. The EC50 value for C7b at hNMUR1 was determined to be 0.25 nM, demonstrating potent agonist activity. researchgate.netmedchemexpress.com For context, its activity at the human NMUR2 receptor was significantly lower, confirming its selectivity for NMUR1. researchgate.net

Functional Potency of this compound at Human NMU Receptors
CompoundTarget ReceptorAssay TypeCell LineEC50 (nM)
This compoundhNMUR1Calcium MobilizationCHO-K10.25
This compoundhNMUR2Calcium MobilizationCHO-K1>1000

Molecular Genetic Approaches

Molecular genetic techniques are essential for confirming the mechanism of action of a selective ligand and understanding its impact on cellular function at the genetic level.

Gene expression analysis can reveal changes in cellular pathways and functions resulting from the activation of a specific receptor by an agonist. This can involve quantifying mRNA levels (e.g., via quantitative PCR) or protein levels (e.g., via Western blot or mass spectrometry). nih.govnih.govproteinatlas.org These analyses would typically measure the expression of downstream signaling molecules or functional markers following treatment with the compound.

There are no published studies to date that have specifically investigated the effects of this compound on mRNA or protein expression profiles in target cells. Such studies would be a logical next step to elucidate the broader cellular impact of selective NMUR1 activation by this agonist.

RNA interference (RNAi), using small interfering RNA (siRNA), is a powerful technique used to validate that the biological effects of a compound are mediated through its intended target. nih.govresearchgate.net By specifically knocking down the expression of the NMUR1 gene, researchers can determine if the response to an agonist like C7b is diminished or abolished. This confirms that the compound's activity is on-target and not due to interaction with other receptors or pathways.

While siRNA-mediated knockdown of NMUR1 has been used to confirm the specificity of the endogenous ligand NMU in various cell types, nih.govnih.gov specific studies employing this methodology to validate the on-target activity of this compound have not been reported in the scientific literature.

Preclinical in Vivo Functional Studies and Research Models

Genetically Modified Animal Models

The generation of mice with a targeted deletion of the Nmur1 gene (Nmur1 knockout mice) has been instrumental in isolating the specific functions of this receptor. Studies using these models have demonstrated that the metabolic effects resulting from the peripheral administration of Neuromedin U (NMU), the endogenous ligand for NMUR1, are dependent on the presence of this receptor. For instance, the effects of peripherally administered NMU on reducing food intake, decreasing body weight, and improving glucose tolerance were absent in Nmur1 knockout mice. nih.govfrontiersin.org This confirms that NMUR1 is the primary mediator of these peripheral metabolic actions. nih.govmdpi.com

Interestingly, not all functions of NMU are mediated by NMUR1. Research on cutaneous inflammation models showed that Nmur1 knockout mice had normal inflammatory responses, suggesting NMUR1 does not play a major role in this specific context. nih.gov Furthermore, detailed analysis of bone structure in 12-week-old male Nmur1 knockout mice revealed that trabecular bone volume was not significantly different from their wild-type counterparts, indicating that NMUR1 is not essential for the effects of NMU on bone remodeling in vivo. physiology.org

Table 1: Summary of Key Findings in NMUR1 Knockout (KO) Mouse Models This interactive table summarizes the observed phenotypes in mice lacking the NMUR1 receptor compared to wild-type controls.

Physiological Area Finding in NMUR1 KO Mice Implication Reference(s)
Energy Homeostasis Anorectic (appetite-suppressing) effects of peripheral NMU are abolished. NMUR1 is essential for mediating the peripheral regulation of food intake by NMU. nih.govfrontiersin.orgmdpi.com
Glucose Homeostasis Improvements in glucose tolerance following peripheral NMU administration are absent. NMUR1 is required for the peripheral effects of NMU on glucose metabolism. nih.govphysiology.org
Bone Remodeling No significant changes in trabecular bone volume compared to wild-type mice. NMUR1 is not required for NMU-mediated effects on bone remodeling in vivo. physiology.org
Inflammation Normal response to cutaneous inflammation models. NMUR1 does not appear to be a major mediator of NMU's role in this type of inflammation. nih.gov

The nematode Caenorhabditis elegans provides a powerful model for studying conserved biological pathways. The C. elegans homolog of the mammalian NMU receptor, nmur-1, is a neuronal G-protein-coupled receptor (GPCR). Studies on nematodes with a loss-of-function mutation in nmur-1 revealed diverse and pathogen-specific effects on innate immunity. nih.gov

Compared to wild-type nematodes, nmur-1 mutant animals showed enhanced survival against certain bacterial pathogens like Salmonella enterica but reduced survival against others like Enterococcus faecalis. nih.gov These differing outcomes are linked to the receptor's role in regulating the expression of distinct sets of immune genes in response to different pathogens. nih.gov This work has uncovered a molecular basis for how the nervous system can generate specificity in innate immune responses. nih.gov Further research demonstrated that this NMUR-1 neural signaling regulates energy homeostasis as part of the defense response to pathogen infection. nih.gov

Models with Naturally Occurring NMUR1 Polymorphisms

Beyond engineered knockout models, research has identified animal models with naturally occurring genetic variations that affect NMUR1 function. A significant discovery was a single nucleotide polymorphism (SNP) in the Nmur1 gene of Sprague-Dawley rats. nih.gov This naturally occurring mutation leads to the production of a nonfunctional NMUR1 receptor that is not correctly expressed on the cell surface. nih.gov

The existence of these NMUR1-deficient rats within a commercially available strain provides a powerful and novel tool to investigate the physiological roles of NMU and its receptors without the need for genetic engineering. nih.gov For example, the pain-promoting (pronociceptive) effects of NMU were found to be completely abolished in rats that were homozygous for this inactivating allele. nih.gov The availability of these animals is crucial for studies exploring the role of NMUR1 in processes like insulin (B600854) secretion and respiratory function, where the receptor is highly expressed. nih.gov

NMUR1-Mediated Physiological Processes in Animal Models

The NMU signaling system is a key regulator of energy balance. Animal models have been central to understanding this role. Mice that are genetically deficient in the NMU peptide become hyperphagic (eat excessively) and develop obesity. Conversely, peripheral administration of NMU in rodents leads to a dose-dependent reduction in food intake and body weight. frontiersin.org These effects are accompanied by an increase in core body temperature and metabolic rate, indicating that peripheral NMU signaling also modulates energy expenditure. frontiersin.org

Crucially, these anorectic and metabolic effects require a functional NMUR1 receptor, as they are completely lost in Nmur1 knockout mice. mdpi.com This body of evidence strongly suggests that peripheral NMUR1 activation is a key pathway for regulating energy homeostasis. frontiersin.orgmdpi.com

The role of NMUR1 in controlling glucose levels and insulin secretion is complex, with studies revealing distinct and sometimes opposing functions depending on the physiological context.

On one hand, acute peripheral administration of NMU has been shown to significantly improve glucose tolerance in diet-induced obese mice. nih.gov This beneficial effect on systemic glucose homeostasis is entirely dependent on NMUR1, as it is not observed in Nmur1-deficient mice. nih.govphysiology.org

On the other hand, research focusing directly on the pancreas has demonstrated a different role. Both NMU and NMUR1 are expressed in the pancreatic islets of mice and rats. physiology.org Studies on isolated pancreatic islets and β-cell lines have shown that NMU, acting directly on these cells via NMUR1, suppresses glucose-stimulated insulin secretion (GSIS). An NMUR1 agonist was also found to inhibit GSIS in both cell lines and isolated mouse islets. This suggests that local NMU/NMUR1 signaling within the pancreas acts as a negative regulator of insulin release.

Table 2: NMUR1-Mediated Effects on Glucose and Insulin in Animal Models This interactive table summarizes the dual roles of NMUR1 in metabolic regulation based on different experimental models.

Experimental Context Model Observed Effect of NMU/NMUR1 Activation Conclusion Reference(s)
Systemic Glucose Control Diet-Induced Obese Mice Improved glucose tolerance after peripheral NMU administration. Peripheral NMUR1 signaling contributes positively to overall glucose homeostasis. nih.govfrontiersin.orgphysiology.org
Local Pancreatic Function Isolated Pancreatic Islets (Mouse, Rat) Suppression of glucose-stimulated insulin secretion (GSIS). Local NMUR1 signaling in β-cells acts as an inhibitor of insulin release.

Neurobiological Modulation and Nociceptive Pathways

Activation of neuromedin U receptors has been shown to modulate neuronal activity and pain perception. While the NMUR2 receptor is more predominantly expressed in the central nervous system and has a more established role in central pain processing, NMUR1 is present in the dorsal root ganglia, suggesting a role in peripheral nociceptive pathways. mdpi.com

Studies involving the administration of neuromedin U have demonstrated its ability to influence pain sensitivity. mdpi.com Central administration of NMU has been shown to increase pain sensitivity in rodent models. mdpi.com Specifically, both intracerebroventricular and intrathecal injections of NMU in rats and mice have been observed to induce behavioral responses consistent with the activation of nociceptive pathways. mdpi.com Mice lacking the NMU gene have exhibited reduced pain sensitivity in certain pain assays, further supporting the role of the NMU system in pain modulation. mdpi.com The pro-nociceptive effects observed are thought to be mediated by enhanced synaptic transmission in the spinal cord. researchgate.net While these effects are largely attributed to NMUR2, the expression of NMUR1 in sensory neurons of the dorsal root ganglia points to a potential, though less characterized, role in modulating incoming pain signals from the periphery. mdpi.com

Further research is required to delineate the specific contributions of NMUR1 activation by agonists like C7b in different pain states, including inflammatory and neuropathic pain.

Immune System Regulation and Inflammatory Responses

The NMUR1 receptor is significantly involved in the regulation of the immune system and inflammatory responses. It is expressed on a variety of immune cells, including type 2 innate lymphoid cells (ILC2s), mast cells, eosinophils, and macrophages. researchgate.net Activation of NMUR1 on these cells can trigger potent type 2 inflammatory responses, which are crucial for defense against helminth infections but also contribute to allergic inflammation. medchemexpress.com

In vivo studies have demonstrated that the administration of NMU can lead to the rapid activation and proliferation of ILC2s, resulting in the secretion of type 2 cytokines such as interleukin-5 (IL-5), IL-9, and IL-13. medchemexpress.com This response has been associated with accelerated expulsion of gastrointestinal nematodes. medchemexpress.com Conversely, mice deficient in NMUR1 show an increased worm burden, highlighting the importance of this pathway in anti-helminth immunity. medchemexpress.com

The NMU-NMUR1 signaling axis also plays a role in allergic inflammatory conditions. In models of allergic airway inflammation, NMU has been shown to exacerbate the inflammatory response. medchemexpress.com Furthermore, NMUR1 expression has been found to be elevated in the synovial membrane of obese osteoarthritis patients, suggesting a potential role in obesity-related inflammation. researchgate.net The interaction between NMU and NMUR1 can induce the release of various interleukins, including IL-4, IL-5, IL-6, and IL-13, from different immune cell types. researchgate.net

The signaling pathway downstream of NMUR1 activation in immune cells primarily involves the Gαq/11 protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. researchgate.net This calcium signaling is a key step in the activation of these immune cells and the release of inflammatory mediators. researchgate.net

Table 1: Effects of NMUR1 Activation on Immune Cells

Cell Type Effect of NMUR1 Activation Observed Outcome Reference
Type 2 Innate Lymphoid Cells (ILC2s) Activation, Proliferation, Cytokine Secretion Enhanced type 2 immunity, accelerated parasite expulsion, exacerbation of allergic inflammation medchemexpress.com
Mast Cells Direct Activation Release of inflammatory mediators researchgate.net
Eosinophils Expression of NMUR1 Implicated in allergic responses researchgate.net

Smooth Muscle Contractility

One of the first identified functions of neuromedin U was its potent contractile effect on smooth muscle, particularly in the uterus, which is how it derived its name ("U" for uterus). mdpi.com Subsequent research has shown that NMU can induce contraction in a variety of smooth muscle preparations, though these effects can be species-specific. mdpi.com

In vitro bioassays using isolated organ tissues have revealed that NMU causes contraction of the stomach fundus, gallbladder, uterus, and vas deferens in mice. mdpi.com Studies utilizing NMUR1 knockout mice have been instrumental in dissecting the receptor subtype responsible for these contractions. These studies have implicated the NMUR1 receptor in the contraction of the stomach fundus and gallbladder. mdpi.com In contrast, the contractile responses in the uterus and vas deferens appear to be mediated by the NMUR2 receptor. mdpi.com

The contractile effects of NMU have also been observed in the smooth muscle of the gastrointestinal tract, including the ileum and colon, as well as the urinary bladder in various species. mdpi.com The activation of NMUR1 on smooth muscle cells is thought to initiate signaling pathways that lead to an increase in intracellular calcium, triggering the contractile machinery of the cells.

Table 2: NMUR1-Mediated Smooth Muscle Contraction in Mice

Tissue Contractile Response to NMU Receptor Subtype Implicated Reference
Stomach Fundus Contraction NMUR1 mdpi.com
Gallbladder Contraction NMUR1 mdpi.com
Uterus Contraction NMUR2 mdpi.com

Circadian Rhythm Entrainment

The neuromedin U system plays a role in the regulation of circadian rhythms, the approximately 24-hour cycles of physiological processes. The expression of neuromedin U in the suprachiasmatic nucleus (SCN), the master circadian pacemaker in the brain, is itself under circadian control, with its peak expression occurring during the light phase of the light-dark cycle. nih.gov

Future Directions and Advanced Research Perspectives for Nmur1 Agonist C7b

Exploration of Allosteric Modulation at NMUR1

While orthosteric agonists like C7b bind to the primary, endogenous ligand binding site of NMUR1, the exploration of allosteric modulation presents a sophisticated strategy to refine receptor activity. Allosteric modulators bind to distinct sites on the receptor, offering a mechanism to fine-tune the effects of the primary agonist. researchgate.net Future research should focus on identifying and characterizing allosteric modulators for NMUR1.

Positive allosteric modulators (PAMs) could be developed to enhance the affinity or efficacy of C7b, potentially allowing for lower therapeutic doses and reducing off-target effects. Conversely, negative allosteric modulators (NAMs) could be used to attenuate NMUR1 signaling in specific contexts without completely blocking it. A key research goal would be to identify PAMs or NAMs that exhibit "probe dependence," meaning their modulatory effect is dependent on the specific agonist bound to the receptor. This would allow for highly specific control over the signaling induced by C7b. The identification of such molecules would likely rely on high-throughput screening campaigns followed by detailed pharmacological characterization. nih.gov

Investigating Signaling Bias and Functional Selectivity

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. wikipedia.org NMUR1 is known to couple primarily to Gq/11 proteins, initiating a cascade involving phospholipase C and intracellular calcium mobilization. nih.gov However, evidence for coupling to other G proteins, such as Gi, or to G protein-independent pathways involving β-arrestins exists for many GPCRs. biorxiv.orgduke.edu

A critical future direction is to determine if C7b exhibits any inherent signaling bias. This would involve a comprehensive assessment of its activity across multiple signaling readouts. For instance, comparing its potency and efficacy for Gq activation versus β-arrestin recruitment would reveal any bias. nih.gov The development of C7b analogs could be guided by the principles of biased agonism to create tool compounds that are highly selective for a single pathway. A G protein-biased NMUR1 agonist, for example, might retain desired metabolic effects while minimizing inflammatory responses mediated by a different pathway. nih.gov This approach could lead to therapies with improved efficacy and fewer side effects. wikipedia.org

Table 1: Illustrative Profile for a Biased NMUR1 Agonist

Signaling Pathway Agonist Potency (EC50) Efficacy (% of Endogenous Ligand) Potential Biological Outcome
Gq/11 Activation C7b-G Low nM 110% Modulation of metabolic pathways
β-Arrestin Recruitment C7b-G High µM 15% Reduced receptor desensitization
Gq/11 Activation C7b-Arr High µM 20% Minimal metabolic effect

Development of Novel In Vivo Probes and Chemical Tools

To fully understand the physiological and pathological roles of NMUR1, it is essential to visualize and track its activity in living systems. A selective agonist like C7b serves as an ideal scaffold for the development of sophisticated chemical probes. nih.gov Future research efforts should be directed towards the synthesis of C7b derivatives suitable for various in vivo applications.

For instance, conjugating C7b with a fluorescent dye, such as a BODIPY or a near-infrared fluorophore, would create a probe for real-time imaging of NMUR1 localization and trafficking in live cells and tissues. researchgate.net Furthermore, radiolabeling C7b with isotopes like Zirconium-89 (⁸⁹Zr) or Carbon-11 (¹¹C) would enable non-invasive whole-body imaging using Positron Emission Tomography (PET). nih.gov Such PET probes would be invaluable for studying receptor distribution in disease models and could potentially be used for patient stratification in clinical trials. These chemical tools are crucial for bridging the gap between in vitro pharmacology and in vivo physiological relevance. nih.gov

Deeper Elucidation of NMUR1 Role in Specific Biological Systems

The availability of a potent and selective NMUR1 agonist like C7b provides an unprecedented opportunity to dissect the specific contributions of this receptor to complex biological processes. While genetic models like knockout mice have been informative, pharmacological tools can offer acute and dose-dependent insights that are not possible with germline gene deletion. nih.gov

Future studies should employ C7b to systematically investigate the role of NMUR1 in:

Inflammation and Immunity: NMUR1 is expressed on various immune cells, including mast cells and type 2 innate lymphoid cells (ILC2s). nih.govnih.gov C7b can be used to probe the precise role of NMUR1 in mast cell activation in conditions like osteoarthritis and in driving ILC2-mediated type 2 inflammation in allergic diseases. nih.govnih.gov

Metabolic Disorders: The NMU system is a known regulator of energy balance and insulin (B600854) secretion. nih.gov Studies using C7b in models of obesity and diabetes can clarify the specific contribution of peripheral NMUR1 activation to food intake, energy expenditure, and glucose homeostasis, distinguishing its effects from the central actions of NMUR2. nih.govnih.gov

Gastrointestinal Function: Given the high expression of NMUR1 in the gastrointestinal tract, C7b can be used to explore its role in gut motility, secretion, and visceral pain perception. nih.gov

Integration of Multi-Omics Data for Comprehensive Pathway Mapping

To build a comprehensive understanding of the cellular and systemic effects of activating NMUR1 with C7b, an integrative multi-omics approach is essential. This involves combining data from genomics, transcriptomics (RNA-Seq), proteomics, and metabolomics to create a detailed map of the signaling pathways and biological networks modulated by the agonist. nih.gov

Future research should involve treating relevant cell types (e.g., immune cells, adipocytes) or animal models with C7b and performing multi-omics profiling. nih.gov By analyzing the resulting datasets, researchers can identify not only the direct downstream targets of NMUR1 signaling but also the broader, secondary changes in gene expression, protein abundance, and metabolic state. researchgate.netnih.gov This systems-level approach can uncover novel functions of NMUR1, identify potential biomarkers of C7b activity, and predict both on-target and potential off-target effects of chronic receptor activation. mdpi.com

Table 2: Proposed Multi-Omics Strategy for C7b Pathway Mapping

Omics Layer Technique Key Information Gained
Transcriptomics RNA-Sequencing Identification of genes up- or down-regulated by C7b
Proteomics Mass Spectrometry Changes in protein expression and post-translational modifications
Phosphoproteomics Mass Spectrometry Mapping of kinase signaling cascades downstream of NMUR1

By pursuing these advanced research directions, the scientific community can fully leverage the potential of selective NMUR1 agonists like C7b, paving the way for new therapeutic strategies and a deeper understanding of the complex biology of the neuromedin U system.

Q & A

Q. How can researchers experimentally evaluate the receptor selectivity of NMUR1 agonists like C7b between NMUR1 and NMUR2?

To assess selectivity, employ in vitro functional assays such as IP accumulation measurements (e.g., IP-One ELISA) in cells expressing NMUR1 or NMUR2. Compare the EC50 values of C7b across both receptors, with lower EC50 indicating higher potency. Competitive binding assays using radiolabeled ligands (e.g., ¹²⁵I-NMU) can further quantify affinity (IC50) and selectivity ratios (NMUR2 IC50/NMUR1 IC50). For example, stabilized agonists like CPN-267 showed NMUR1 selectivity (EC50: 0.25 nM vs. 2.6 nM for NMUR2) .

Q. What structural modifications enhance the protease stability of NMUR1 agonists?

Protease resistance is achieved via unnatural amino acid substitutions (e.g., Dmt [2',6'-dimethyltyrosine]) or acetylation at cleavage-prone residues. For instance, replacing Phe with Dmt at position 4 in NMU-8 analogs increased stability and NMUR1 selectivity (EC50 = 3.7 nM vs. 1993 nM at NMUR2) . Acetylation of terminal residues (e.g., Ac-[Dmt¹,Dmt⁴]-NMU-8) also reduces enzymatic degradation .

Q. What methodologies are used to determine agonist potency (EC50) and intrinsic activity?

Use dose-response curves in cell-based assays (e.g., calcium flux or IP3 accumulation). Normalize responses to a reference agonist (e.g., NMU-8) to calculate intrinsic activity (% efficacy). For example, derivative 5d exhibited an EC50 of 0.083 nM at NMUR1 with 95% efficacy, compared to hNMU (EC50 = 0.14 nM) .

Advanced Research Questions

Q. How can in vitro findings on NMUR1 agonists be validated in vivo for mucosal immunity studies?

Utilize NMUR1-deficient mouse models (e.g., Nmur1⁻/⁻) and challenge with parasites (e.g., Nippostrongylus brasiliensis) to assess eosinophil recruitment and goblet cell hyperplasia. In Nmur1⁻/⁻ mice, reduced eosinophil counts and impaired parasite clearance confirm NMUR1’s role in mucosal immunity . Adoptive transfer of wild-type eosinophils into knockout models can rescue phenotypes .

Q. What mechanisms underlie NMUR1-mediated regulation of eosinophil degranulation and tissue adaptation?

Apply single-cell RNA sequencing and flow cytometry to profile NMUR1⁺ eosinophils in tissues. In the small intestine, NMUR1⁺ eosinophils exhibit distinct nuclear morphology (bilobed/elliptical) and enhanced tissue retention compared to NMUR1⁻ cells . Ex vivo assays measuring β-hexosaminidase release can quantify degranulation .

Q. How do discrepancies in reported EC50 values for NMUR1 agonists arise, and how can they be resolved?

Variability stems from assay conditions (e.g., cell type, receptor expression levels) and normalization methods. Standardize protocols using reference agonists (e.g., NMU-8) and validate with orthogonal assays (e.g., β-arrestin recruitment). For example, CPN-267 showed EC50 = 0.25 nM in IP accumulation assays , while derivative 5d achieved 0.083 nM in calcium mobilization .

Q. What strategies optimize NMUR1 agonist stability for in vivo pharmacokinetic studies?

Incorporate metabolically stable residues (e.g., 4-fluorophenylalanine) and cyclization to reduce cleavage. Serum stability assays in human/rats identify degradation hotspots (e.g., Phe²-Arg³ bond in derivative 5d). Substituting Phe² with Phe(4-F)² increased half-life by 2-fold .

Methodological Guidance for Contradictory Data

Q. How to reconcile conflicting data on NMUR1’s role in neurological vs. immune contexts?

Context-specific effects require tissue-specific knockout models and cell-type-selective assays . For example, NMUR1 in trigeminal ganglia neurons suppresses CGRP (migraine-related), while in eosinophils, it promotes anti-parasitic immunity . Use conditional knockouts (e.g., Nmur1fl/fl × Cre lines) to isolate functions.

Q. What experimental designs address NMUR1 agonist off-target effects on NMUR2?

Perform counter-screening against NMUR2 and unrelated GPCRs. For example, CPN-116 showed NMUR2 activity (EC50 = 8.4 nM) despite NMUR1 selectivity, necessitating further optimization . Use computational docking to predict receptor-ligand interactions and guide mutagenesis studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.